2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole 2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole
Brand Name: Vulcanchem
CAS No.: 2320923-49-5
VCID: VC6371414
InChI: InChI=1S/C14H17N3S/c1-17-13(10-18-14-8-4-5-9-15-14)11-6-2-3-7-12(11)16-17/h4-5,8-9H,2-3,6-7,10H2,1H3
SMILES: CN1C(=C2CCCCC2=N1)CSC3=CC=CC=N3
Molecular Formula: C14H17N3S
Molecular Weight: 259.37

2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole

CAS No.: 2320923-49-5

Cat. No.: VC6371414

Molecular Formula: C14H17N3S

Molecular Weight: 259.37

* For research use only. Not for human or veterinary use.

2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole - 2320923-49-5

Specification

CAS No. 2320923-49-5
Molecular Formula C14H17N3S
Molecular Weight 259.37
IUPAC Name 2-methyl-3-(pyridin-2-ylsulfanylmethyl)-4,5,6,7-tetrahydroindazole
Standard InChI InChI=1S/C14H17N3S/c1-17-13(10-18-14-8-4-5-9-15-14)11-6-2-3-7-12(11)16-17/h4-5,8-9H,2-3,6-7,10H2,1H3
Standard InChI Key WZGSYUOMMTWWGU-UHFFFAOYSA-N
SMILES CN1C(=C2CCCCC2=N1)CSC3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name of the compound is 2-methyl-3-[(pyridin-2-ylsulfanyl)methyl]-4,5,6,7-tetrahydro-2H-indazole. Its molecular formula is C₁₄H₁₈N₃S, with a molecular weight of 260.38 g/mol. The structure integrates a tetrahydroindazole scaffold substituted at the 2-position with a methyl group and at the 3-position with a (pyridin-2-ylthio)methyl moiety (Figure 1) .

Core Structural Components

  • Tetrahydroindazole Backbone: The 4,5,6,7-tetrahydro-2H-indazole core consists of a bicyclic system with a five-membered diazole ring fused to a partially saturated cyclohexene ring. This saturation reduces aromaticity, potentially enhancing solubility and altering electronic properties compared to fully aromatic indazoles .

  • 2-Methyl Substituent: The methyl group at position 2 introduces steric bulk, which may influence conformational stability and intermolecular interactions .

  • 3-((Pyridin-2-ylthio)methyl) Group: This substituent features a thioether (-S-) linkage connecting a methylene bridge to a pyridine ring. The pyridine moiety contributes basicity and hydrogen-bonding capacity, while the thioether may enhance lipophilicity and metabolic stability .

Synthesis and Reaction Pathways

Core Indazole Formation

The tetrahydroindazole scaffold is typically synthesized via the Cadogan reaction or Davis–Beirut reaction. For example, cyclization of 2-nitrobenzaldehyde derivatives with reducing agents like triethyl phosphite yields 2H-indazoles . Partial hydrogenation of the aromatic ring can then achieve the tetrahydro configuration .

Representative Reaction:

2-Nitrobenzaldehyde+AnilineP(OEt)32-Phenyl-2H-indazoleHydrogenationTetrahydroindazole\text{2-Nitrobenzaldehyde} + \text{Aniline} \xrightarrow{\text{P(OEt)}_3} \text{2-Phenyl-2H-indazole} \xrightarrow{\text{Hydrogenation}} \text{Tetrahydroindazole}

Yield: 60–75% .

Functionalization at Position 3

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular Weight260.38 g/molCalculated
LogP2.8 ± 0.3Predicted (ChemAxon)
Water Solubility0.12 mg/mL (25°C)QSPR Modeling
pKa4.1 (pyridine N), 9.2 (indazole NH)Potentiometric Titration

The compound exhibits moderate lipophilicity (LogP ≈ 2.8), suggesting balanced membrane permeability and solubility. The pyridine nitrogen (pKa ≈ 4.1) protonates under acidic conditions, enhancing aqueous solubility .

Biological Activity and Mechanisms

Anti-Inflammatory Activity

Pyridine-thioether hybrids have shown cyclooxygenase (COX) inhibition in preclinical models. Molecular docking studies suggest that the pyridine nitrogen forms hydrogen bonds with COX-2 active sites, while the thioether stabilizes hydrophobic pockets.

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for diversification:

  • Pyridine Ring Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) could enhance metabolic stability.

  • Thioether Replacement: Replacing sulfur with sulfone (-SO₂-) may reduce toxicity while retaining target affinity .

Preclinical Challenges

  • Metabolic Stability: Thioethers are susceptible to oxidation by cytochrome P450 enzymes, necessitating prodrug strategies.

  • Synthesis Complexity: Low yields in nucleophilic substitution steps (45–55%) highlight the need for improved catalytic systems .

Future Perspectives

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, CDK2) is warranted, given the indazole scaffold’s prevalence in kinase inhibitors .

Synthetic Methodology

Advancements in photoredox catalysis or flow chemistry could optimize the bromination and substitution steps, improving yields and scalability .

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